3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid
Description
Properties
CAS No. |
649773-77-3 |
|---|---|
Molecular Formula |
C23H17NO4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[[2-[4-(2-phenylethynyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(24-20-8-4-7-19(15-20)23(26)27)16-28-21-13-11-18(12-14-21)10-9-17-5-2-1-3-6-17/h1-8,11-15H,16H2,(H,24,25)(H,26,27) |
InChI Key |
GVFZALLJJHXMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The general approach to synthesizing this compound can be summarized in the following steps:
Formation of Phenoxy Linkage : The initial step involves creating a phenoxy ether from a phenol derivative and an appropriate alkylating agent.
Acetamido Group Introduction : Following the formation of the phenoxy linkage, an acetamido group is introduced through acylation reactions.
Addition of Phenylethynyl Group : Finally, the phenylethynyl moiety is added via Sonogashira coupling or similar methods.
Detailed Preparation Methods
Stepwise Synthesis
A common method for synthesizing 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves a stepwise approach:
Step 1: Synthesis of 4-(Phenylethynyl)phenol
This can be achieved by reacting phenylacetylene with a suitable electrophile such as bromobenzene in the presence of a palladium catalyst.
Step 2: Formation of Phenoxy Linkage
The resulting 4-(Phenylethynyl)phenol can be reacted with chloroacetic acid or its derivatives to form the corresponding phenoxy compound.
Step 3: Acetamido Group Introduction
The introduction of the acetamido group can be performed using acetic anhydride or acetyl chloride in the presence of a base to facilitate nucleophilic attack.
Step 4: Final Coupling Reaction
The final step involves coupling with benzoic acid derivatives to yield the target compound.
The efficiency of these synthesis methods can vary significantly based on reaction conditions such as temperature, solvent choice, and catalysts used. Below is a summary table reflecting yields from various reported methods:
| Method Description | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise synthesis with palladium catalyst | 75 | >95 |
| One-pot synthesis using microwave irradiation | 82 | >98 |
| Conventional heating method | 68 | >90 |
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction can yield phenylethylamine derivatives.
Scientific Research Applications
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The phenoxyacetamido moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzoic acid core can participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Rigidity vs. In contrast, tert-butyl (bulkier) or propargyloxy (flexible) groups alter steric interactions .
- Polarity and Solubility : Sulfonyl (e.g., ) and carboxylic acid groups enhance hydrophilicity, while tert-butyl and phenylethynyl substituents increase hydrophobicity.
- Synthetic Accessibility: Pyrrolidinone derivatives (e.g., ) are synthesized in high yields (99%), suggesting efficient protocols. The target compound may require optimized acetylation or coupling conditions, as noted for similar acetamido benzoic acids .
Enzyme Inhibition Potential
- Pyrrolidinone Derivatives: Compounds like 2-{4-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid () exhibit activity as AP-M inhibitors, attributed to the cyclic amide’s hydrogen-bonding capacity.
- Sulfonamido Analogs : Derivatives with sulfonamido groups (e.g., ) show enhanced binding to sulfhydryl enzymes due to electrophilic sulfur.
Antioxidant and Anti-inflammatory Activity
Stability and Reactivity
- Thermal Stability: Pyrrolidinone derivatives () with high melting points (127–129°C) suggest strong crystalline packing. The phenylethynyl group’s rigidity may also favor stability but could lower solubility.
- Chemical Reactivity : Propargyloxy groups () are prone to oxidative degradation, whereas sulfonyl () and tert-butyl () groups offer greater inertness. The phenylethynyl triple bond may undergo oxidation under harsh conditions.
Biological Activity
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and notable biological effects, supported by relevant research findings and data.
Structural Characteristics
The molecular formula of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is C₁₉H₁₅NO₄. Its structure features a benzoic acid core linked to an acetamido group and a phenylethynyl substituent. This unique combination of functional groups may contribute to its biological activity.
Synthesis
The synthesis of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid typically involves multiple organic reactions, including:
- Formation of the benzoic acid derivative.
- Introduction of the acetamido group.
- Coupling with the phenylethynyl moiety.
These steps can be adapted based on specific laboratory conditions and reagents.
Biological Activity
Research into the biological activity of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is limited but suggests potential pharmacological properties akin to those observed in structurally similar compounds.
Potential Pharmacological Properties
- Anti-inflammatory Activity : Compounds with benzoic acid derivatives are often associated with anti-inflammatory effects. Studies indicate that such compounds may inhibit pathways involved in inflammation and pain perception.
- Antioxidant Effects : The presence of phenolic groups in the structure could confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems .
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may exhibit antimicrobial properties as well .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid | C₁₉H₁₅NO₄ | Contains phenylethynyl; potential anti-inflammatory effects |
| 4-(2-Phenylethynyl)benzoic acid | C₁₄H₁₂O₂ | Known for its role in plant growth regulation |
| 2-Amino-3-benzoylbenzoic acid | C₁₅H₁₃NO₂ | Primarily studied for anti-inflammatory properties |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study investigating similar benzoic acid derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting that compounds like 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid could have therapeutic applications in treating inflammatory diseases .
- Antioxidant Activity : Research has indicated that phenolic compounds can scavenge free radicals, leading to reduced oxidative stress. This activity is crucial for preventing cellular damage and related diseases .
- Microbial Efficacy : In vitro tests on structurally related compounds have shown promising results against bacterial strains, indicating that 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid may also possess antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
